molecular formula C16H16O2 B3187559 Ethyl 2-benzylbenzoate CAS No. 1585-99-5

Ethyl 2-benzylbenzoate

Cat. No.: B3187559
CAS No.: 1585-99-5
M. Wt: 240.3 g/mol
InChI Key: CNDHIVGCYQWWAD-UHFFFAOYSA-N
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Description

Ethyl 2-benzylbenzoate is an organic compound with the molecular formula C16H16O2. It is an ester formed by the condensation of benzoic acid and ethanol. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Safety and Hazards

Ethyl 2-benzylbenzoate is classified as a non-combustible liquid . It is recommended that this product be stored in a well-ventilated place and kept cool . Further safety and hazard information is not available in the search results.

Biochemical Analysis

Biochemical Properties

It is known that benzoate esters, such as Ethyl 2-benzylbenzoate, can participate in various biochemical reactions

Molecular Mechanism

It is known that benzoate esters can participate in various chemical reactions

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings, including its stability, degradation, and long-term effects on cellular function, have not been extensively studied

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been reported. Future studies should investigate any threshold effects, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

The metabolic pathways that this compound is involved in are not well-characterized. It is known that benzoate esters can participate in various metabolic reactions

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function are not well-characterized . Future studies should investigate any targeting signals or post-translational modifications that direct this compound to specific compartments or organelles.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-benzylbenzoate can be synthesized through the esterification of benzoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of modified clay as a solid acid catalyst to improve the conversion rate of the reactants. This method helps in achieving a higher yield and reduces the environmental impact compared to traditional methods that use strong inorganic acids .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-benzylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Ethyl 2-benzylbenzoate can be compared with other similar compounds such as:

    Methyl benzoate: Another ester formed by the condensation of benzoic acid and methanol. It has similar chemical properties but differs in its applications and reactivity.

    Propyl benzoate: Formed by the condensation of benzoic acid and propanol.

This compound is unique due to its specific ester structure, which imparts distinct chemical and physical properties, making it suitable for various specialized applications.

Properties

IUPAC Name

ethyl 2-benzylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O2/c1-2-18-16(17)15-11-7-6-10-14(15)12-13-8-4-3-5-9-13/h3-11H,2,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNDHIVGCYQWWAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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